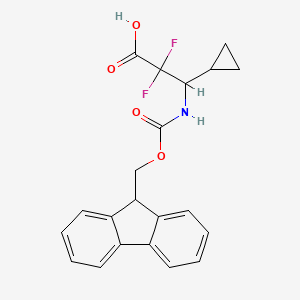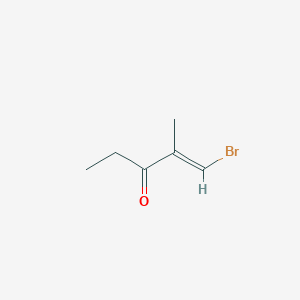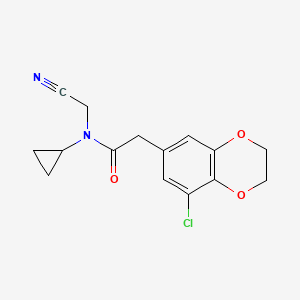![molecular formula C23H22N6O2 B2502728 3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione CAS No. 919026-24-7](/img/no-structure.png)
3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
BenchChem offers high-quality 3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compounds and Biological Significance
The compound , due to its structural complexity and heterocyclic nature, likely shares relevance with broader research on triazine derivatives. Triazines, including 1,2,4-triazines, are integral to medicinal chemistry for their diverse biological activities. They are synthesized for various pharmacological applications, exhibiting antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties, among others. These compounds are valuable for drug development due to their potent pharmacological activities and the triazine nucleus's significance as a core moiety in future drug development (Verma, Sinha, & Bansal, 2019).
Triazole Derivatives and Patent Review
Triazoles, closely related to triazines, are crucial for developing new drugs due to their structural variations and broad range of biological activities. The exploration of triazole derivatives, including their synthetic methods and biological evaluation, is vital. Novel triazoles have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This review underscores the importance of new, efficient synthetic methods for triazoles, highlighting the need for prototypes to address emerging diseases and bacterial resistance (Ferreira et al., 2013).
Naphthyridine Derivatives and Biological Activities
The structure of the compound suggests potential similarities with naphthyridine derivatives, which exhibit a wide array of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Naphthyridine derivatives have also shown promise in neurological disorders treatment, such as Alzheimer's disease, multiple sclerosis, and depression, highlighting their importance in therapeutic and medicinal research (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Bioactive Fused Heterocycles as Enzyme Inhibitors
Heterocyclic compounds, particularly those incorporating triazine or similar moieties, play a significant role as enzyme inhibitors. These are critical in treating diseases like malaria, cancer, rheumatoid arthritis, and autoimmune disorders. The development of purine-utilizing enzyme inhibitors (PUEIs) through the structural mimicking of existing compounds and the introduction of small structural changes without altering the pharmacophore's basic skeleton is a promising research direction. This approach facilitates the design of selective and specific PUEIs with minimal adverse effects (Chauhan & Kumar, 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione involves the condensation of 3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione with naphthylmethyl bromide followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione", "naphthylmethyl bromide", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione with naphthylmethyl bromide in the presence of a base such as potassium carbonate in a suitable solvent such as DMF or DMSO to yield the intermediate product.", "Step 2: Reduction of the intermediate product using a reducing agent such as lithium aluminum hydride or sodium borohydride in a suitable solvent such as THF or ether to yield the final product." ] } | |
CAS番号 |
919026-24-7 |
製品名 |
3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione |
分子式 |
C23H22N6O2 |
分子量 |
414.469 |
IUPAC名 |
3,9-dimethyl-1-(naphthalen-1-ylmethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C23H22N6O2/c1-4-12-27-21(30)19-20(26(3)23(27)31)24-22-28(19)13-15(2)25-29(22)14-17-10-7-9-16-8-5-6-11-18(16)17/h4-11H,1,12-14H2,2-3H3 |
InChIキー |
MVUOFJUUFCXMBC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC4=CC=CC5=CC=CC=C54 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-3-(mesitylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2502646.png)

![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)

![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)

![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)
![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)


![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2502664.png)
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)